Cas no 897454-30-7 (8-{(2-chlorophenyl)methylsulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione)

8-{(2-chlorophenyl)methylsulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione 化学的及び物理的性質
名前と識別子
-
- 8-{(2-chlorophenyl)methylsulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione
- 1H-Purine-2,6-dione, 8-[[(2-chlorophenyl)methyl]thio]-3,9-dihydro-1,3,9-trimethyl-
- 897454-30-7
- 8-{[(2-chlorophenyl)methyl]sulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione
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- インチ: 1S/C15H15ClN4O2S/c1-18-12-11(13(21)20(3)15(22)19(12)2)17-14(18)23-8-9-6-4-5-7-10(9)16/h4-7H,8H2,1-3H3
- InChIKey: ZAUNKUSMLDCFQI-UHFFFAOYSA-N
- SMILES: N1C2=C(N(C)C(=O)N(C)C2=O)N(C)C=1SCC1=CC=CC=C1Cl
計算された属性
- 精确分子量: 351.0682496g/mol
- 同位素质量: 351.0682496g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 23
- 回転可能化学結合数: 3
- 複雑さ: 606
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 81.3Ų
- XLogP3: 2
じっけんとくせい
- 密度みつど: 1.45±0.1 g/cm3(Predicted)
- Boiling Point: 555.2±60.0 °C(Predicted)
- 酸度系数(pKa): -1.27±0.70(Predicted)
8-{(2-chlorophenyl)methylsulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2599-0133-10mg |
8-{[(2-chlorophenyl)methyl]sulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione |
897454-30-7 | 90%+ | 10mg |
$79.0 | 2023-05-19 | |
Life Chemicals | F2599-0133-4mg |
8-{[(2-chlorophenyl)methyl]sulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione |
897454-30-7 | 90%+ | 4mg |
$66.0 | 2023-05-19 | |
Life Chemicals | F2599-0133-3mg |
8-{[(2-chlorophenyl)methyl]sulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione |
897454-30-7 | 90%+ | 3mg |
$63.0 | 2023-05-19 | |
Life Chemicals | F2599-0133-1mg |
8-{[(2-chlorophenyl)methyl]sulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione |
897454-30-7 | 90%+ | 1mg |
$54.0 | 2023-05-19 | |
Life Chemicals | F2599-0133-10μmol |
8-{[(2-chlorophenyl)methyl]sulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione |
897454-30-7 | 90%+ | 10μl |
$69.0 | 2023-05-19 | |
Life Chemicals | F2599-0133-2mg |
8-{[(2-chlorophenyl)methyl]sulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione |
897454-30-7 | 90%+ | 2mg |
$59.0 | 2023-05-19 | |
Life Chemicals | F2599-0133-50mg |
8-{[(2-chlorophenyl)methyl]sulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione |
897454-30-7 | 90%+ | 50mg |
$160.0 | 2023-05-19 | |
Life Chemicals | F2599-0133-20μmol |
8-{[(2-chlorophenyl)methyl]sulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione |
897454-30-7 | 90%+ | 20μl |
$79.0 | 2023-05-19 | |
Life Chemicals | F2599-0133-2μmol |
8-{[(2-chlorophenyl)methyl]sulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione |
897454-30-7 | 90%+ | 2μl |
$57.0 | 2023-05-19 | |
Life Chemicals | F2599-0133-5mg |
8-{[(2-chlorophenyl)methyl]sulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione |
897454-30-7 | 90%+ | 5mg |
$69.0 | 2023-05-19 |
8-{(2-chlorophenyl)methylsulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione 関連文献
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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2. Back matter
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
8-{(2-chlorophenyl)methylsulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dioneに関する追加情報
Compound Introduction: 8-{(2-chlorophenyl)methylsulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione (CAS No. 897454-30-7)
Introducing the compound 8-{(2-chlorophenyl)methylsulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione, identified by its CAS number 897454-30-7, is a molecule of significant interest in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic scaffolds that have garnered considerable attention due to their potential biological activities and structural diversity. The unique arrangement of functional groups within its molecular structure positions it as a promising candidate for further exploration in drug discovery and development.
The molecular framework of 8-{(2-chlorophenyl)methylsulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione incorporates several key features that contribute to its pharmacological profile. The presence of a tetrahydro-1H-purine core is particularly noteworthy, as purine derivatives are well-documented for their involvement in various biological pathways. Specifically, the purine scaffold is integral to nucleic acid metabolism and has been extensively studied for its role in modulating enzyme activity and cellular signaling. The substitution pattern around the purine ring, including the 1,3,9-trimethyl groups and the 2,6-dione moiety, further enhances its potential as a pharmacophore.
In recent years, there has been a surge in research focusing on the development of novel therapeutic agents derived from modified purine structures. These compounds are being investigated for their efficacy in treating a wide range of diseases, including cancer, inflammatory disorders, and infectious diseases. The introduction of sulfur-containing substituents, such as the {(2-chlorophenyl)methylsulfanyl} group in this compound, adds an additional layer of complexity that can influence both the metabolic stability and binding affinity to biological targets. This particular modification has been shown to enhance interactions with certain enzymes and receptors, making it a valuable feature for drug design.
The chloro substituent on the phenyl ring is another critical aspect of this molecule's structure. Chloro groups are frequently incorporated into pharmaceutical compounds due to their ability to modulate electronic properties and improve binding interactions with biological targets. In the context of this compound, the chloro group may play a role in enhancing its affinity for specific enzymes or receptors involved in disease pathways. Furthermore, the spatial orientation of this substituent can influence metabolic pathways and drug resistance profiles.
The synthesis and characterization of 8-{(2-chlorophenyl)methylsulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione represent a significant advancement in synthetic organic chemistry. The development of efficient synthetic routes allows for scalable production and structural modifications that can fine-tune biological activity. Advances in spectroscopic techniques have also enabled detailed structural elucidation and conformational analysis of this compound. These studies provide critical insights into how structural variations influence pharmacokinetic properties and target interactions.
In the realm of drug discovery pipelines,this compound has been evaluated for its potential therapeutic applications through both computational modeling and experimental assays. Computational studies have predicted favorable binding affinities to various biological targets,including kinases and transcription factors that are implicated in cancer progression. Experimental validation through enzyme inhibition assays has corroborated these predictions,demonstrating the compound's ability to modulate key enzymatic activities relevant to disease pathways.
The< strong >tetrahydro-1H-purinecore is particularly interesting because it mimics natural purine bases found in nucleic acids but with modifications that enhance bioavailability and target specificity. This scaffold has been explored in various drug classes,including antiviral,anticancer,and anti-inflammatory agents. The< strong >1,3,9-trimethylgroups contribute to steric hindrance around critical binding pockets,which can improve binding stability without compromising solubility or metabolic clearance。
The< strong >{(2-chlorophenyl)methylsulfanyl}group introduces a sulfur atom into the molecule,which can participate in hydrogen bonding or coordinate with metal ions depending on the biological environment。Sulfur-containing heterocycles are known for their diverse biological activities,and this modification may contribute to unique pharmacological effects compared to structurally related compounds lacking such sulfur-rich moieties。
The< strong >2,6-dionemoiety provides additional functional handles for chemical derivatization。This group can undergo further modifications such as alkylation or acylation to explore new analogues with enhanced potency or selectivity。The dione functionality also imparts electrophilicity at certain positions,allowing for reactions that could lead to novel drug candidates。
Ongoing research is expanding our understanding of how subtle changes in< strong >8-{(2-chlorophenyl)methylsulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione's structure influence its biological activity。For instance,studies are investigating how different substituents on the phenyl ring affect enzyme recognition or how variations around the purine core impact cellular uptake and metabolism。These investigations are crucial for optimizing lead compounds into viable therapeutic agents。
The< strong >chloro substituenton the phenyl ring has been shown to play an important role in modulating pharmacokinetic properties。Chloro groups often enhance lipophilicity while maintaining water solubility within an acceptable range。This balance is critical for achieving effective drug delivery systems。Additionally,the presence of chloro groups can influence metabolic stability by affecting enzymatic degradation pathways。
In conclusion،< strong >8-{(2-chlorophenyl)methylsulfanyl}-1,3,9-trimethyl-2,3,6،9-tetrahydro-1H-purine-2,6-dione (CAS No.< strong >897454-30-7)> is a structurally complex molecule with significant potential as a pharmaceutical lead compound。Its unique combination of functional groups、structural motifs、and stereochemistry positions it as an attractive candidate for further development。With continued research efforts focused on optimizing its pharmacological profile、synthesizing analogues、and exploring new therapeutic applications、this compound represents an exciting area within medicinal chemistry。
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